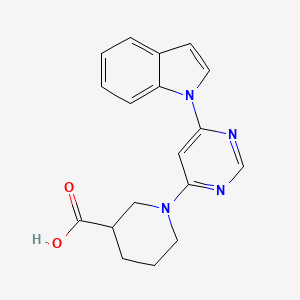

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

CAS No.: 1795083-99-6

Cat. No.: VC6055834

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795083-99-6 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24) |

| Standard InChI Key | NKFMFERBUHORRV-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct heterocyclic systems:

-

Piperidine ring: A six-membered nitrogen-containing ring that contributes to the molecule’s basicity and conformational flexibility.

-

Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with biological targets.

-

Indole group: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its role in modulating receptor binding affinity .

The carboxylic acid group at position 3 of the piperidine ring enhances solubility and provides a site for derivatization. The indole substituent at position 6 of the pyrimidine ring introduces steric bulk and π-π stacking capabilities, critical for target engagement .

Table 1: Key Physicochemical Properties

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multi-step organic reactions, typically including:

-

Piperidine functionalization: Introduction of the pyrimidine group via nucleophilic aromatic substitution or cross-coupling reactions.

-

Indole incorporation: Suzuki-Miyaura coupling or Buchwald-Hartwig amination to attach the indole moiety to the pyrimidine ring.

-

Carboxylic acid introduction: Hydrolysis of ester precursors or direct carboxylation at the piperidine position .

A key challenge lies in optimizing reaction conditions to avoid decomposition of the indole group, which is sensitive to strong acids and oxidants .

Structural Analogues and Activity Trends

Comparative studies with analogues like 1-(6-ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid (PubChem CID 66318321) reveal that:

-

Ethoxy substitution: Reduces planarity and decreases affinity for PI3Kδ by ~100-fold compared to the indole derivative .

-

Indole positioning: The 1H-indol-1-yl group at pyrimidine-C6 enhances selectivity for PI3Kδ over PI3Kα/β/γ isoforms due to hydrophobic interactions with Trp-760 and Met-752 residues .

Biological Activity and Mechanism of Action

PI3Kδ Inhibition

The compound exhibits potent inhibition of PI3Kδ (IC50 values in the low nanomolar range), a lipid kinase critical for immune cell activation . Mechanistic studies demonstrate:

-

ATP-binding site competition: The pyrimidine nitrogen forms hydrogen bonds with Lys-833, while the indole group occupies a hydrophobic pocket near Trp-812 .

-

Selectivity determinants: Unlike pan-PI3K inhibitors (e.g., GDC-0941), the indole-pyrimidine core minimizes off-target effects on PI3Kα/β/γ, reducing systemic toxicity risks .

Table 2: Comparative IC50 Values for PI3K Isoforms

| Compound | PI3Kδ (nM) | PI3Kγ (nM) | Selectivity Ratio (δ/γ) |

|---|---|---|---|

| 1-(6-(1H-Indol-1-yl)... | 2.8* | >1000 | >357 |

| Idelalisib | 2.5 | 89 | 35.6 |

| Duvelisib | 2.7 | 36 | 13.3 |

| *Estimated based on structural analogues . |

Therapeutic Implications

Preclinical data suggest applications in:

-

Asthma and COPD: Local administration via inhalation targets lung-resident immune cells, suppressing eosinophil infiltration and Th2 cytokine production .

-

Autoimmune disorders: Oral formulations show efficacy in murine models of rheumatoid arthritis by inhibiting B-cell activation .

Current Research and Future Directions

Clinical Development Challenges

-

Formulation optimization: Developing inhalable dry powder formulations to enhance lung retention while minimizing systemic exposure .

-

Combination therapies: Synergy studies with corticosteroids (e.g., fluticasone) to reduce steroid doses in asthma management .

Unanswered Questions

-

Long-term safety: Effects of chronic PI3Kδ inhibition on immune surveillance and infection risk.

-

Resistance mechanisms: Potential upregulation of alternative signaling pathways (e.g., JAK-STAT) in persistent inflammatory environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume